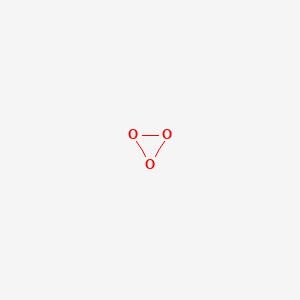

Trioxirane

説明

Structure

3D Structure

特性

CAS番号 |

153851-84-4 |

|---|---|

分子式 |

O3 |

分子量 |

47.998 g/mol |

IUPAC名 |

trioxirane |

InChI |

InChI=1S/O3/c1-2-3-1 |

InChIキー |

XQOAKYYZMDCSIA-UHFFFAOYSA-N |

正規SMILES |

O1OO1 |

melting_point |

-251 °C |

物理的記述 |

Liquid |

製品の起源 |

United States |

Advanced Theoretical and Computational Investigations of Trioxirane

Quantum Chemical Methodologies for Electronic Structure Determination

Quantum chemical methods are essential tools for calculating the electronic structure of molecules, providing insights into their stability, bonding, and reactivity. For a highly strained and potentially multi-configurational system like trioxirane, a range of sophisticated approaches is necessary.

Ab Initio Molecular Orbital Calculations (e.g., MP2, Hartree-Fock Theory, CCSD(T))

Ab initio molecular orbital theory methods, derived directly from first principles without empirical parameters, are fundamental in computational chemistry bris.ac.ukamazon.com. Hartree-Fock (HF) theory is a foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant bris.ac.uk. While HF provides a useful starting point, it neglects electron correlation, which is significant in systems with multiple bonds or lone pairs, such as this compound.

Methods that incorporate electron correlation are crucial for obtaining accurate descriptions of such molecules. Møller-Plesset perturbation theory, specifically MP2 (second-order Møller-Plesset perturbation theory), is a common post-HF method that includes electron correlation effects perturbatively capes.gov.br. Coupled cluster methods, such as CCSD (coupled cluster singles and doubles) and CCSD(T) (CCSD with perturbative triple excitations), offer a more comprehensive treatment of electron correlation and are often considered the "gold standard" for their accuracy in describing molecules well-represented by a single reference wavefunction google.comnih.gov. Studies on related cyclic peroxides and oxygen species have utilized MP2 and CCSD(T) to determine geometries, energies, and other properties smu.edusmu.edu. While specific detailed results for this compound using only these methods from the search results are limited, the application of these techniques is standard practice for theoretically characterizing small, challenging molecules.

Density Functional Theory (DFT) Applications for Ground State and Excited States

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure based on the electron density rather than the complex many-electron wavefunction researchgate.netuci.edu. DFT offers a computationally less expensive alternative to high-level ab initio methods while often providing a good balance of accuracy and efficiency for ground state properties researchgate.netuci.edu. Studies on various three-membered rings and oxygen-containing species have employed DFT to optimize geometries and calculate energies acs.orgresearchgate.net.

While traditional DFT is primarily designed for ground states, extensions like time-dependent DFT (TDDFT) can be used to investigate excited states researchgate.netstackexchange.com. However, accurately describing excited states with standard TDDFT can be challenging and sensitive to the choice of functional researchgate.netstackexchange.com. Multireference DFT approaches are also being developed to address systems with significant static correlation, which can be important for both ground and excited states in molecules like this compound nih.govchemrxiv.org.

Multireference Approaches for Systems with Significant Electron Correlation

For molecules where a single Slater determinant does not provide an adequate description of the electronic structure, such as those with stretched bonds, diradical character, or competing electronic configurations, multireference methods are necessary uni-stuttgart.dersc.orgmaplesoft.com. These methods use a reference space consisting of multiple electronic configurations to capture static electron correlation effects that are not well-described by single-reference methods like HF or standard coupled cluster rsc.orgmaplesoft.comwikipedia.org.

This compound, with its strained ring and oxygen-oxygen single bonds, may exhibit significant electron correlation, making multireference approaches valuable for its accurate theoretical description. Methods such as Complete Active Space Self-Consistent Field (CASSCF) and multireference configuration interaction (MRCI) or perturbation theory (e.g., CASPT2) are examples of multireference techniques used to study systems where static correlation is important uni-stuttgart.dewikipedia.org. These methods can provide a more balanced treatment of different electronic states and are often necessary for accurately mapping potential energy surfaces and characterizing reactive intermediates arxiv.org.

Basis Set Selection and Optimization in this compound Studies

The choice of basis set is a critical aspect of any quantum chemical calculation. A basis set is a collection of atomic orbitals used to represent the molecular orbitals bris.ac.ukyoutube.com. The size and quality of the basis set directly impact the accuracy and computational cost of the calculation bris.ac.uk.

For studies on this compound, appropriate basis sets are needed to accurately describe the electron distribution, particularly around the oxygen atoms and within the strained ring. Basis sets range from minimal basis sets to larger, more flexible sets that include polarization and diffuse functions bris.ac.uk. Studies on related oxygen and cyclic peroxide species highlight the importance of including polarization functions for accurate geometry and energy calculations smu.eduresearchgate.net. The optimization of basis sets for specific types of calculations or properties, such as NMR chemical shifts, is also an area of research researchgate.net. The selection of a suitable basis set involves balancing the desired accuracy with the computational resources available.

Conformational Analysis and Isomeric Forms

Conformational analysis involves studying the different spatial arrangements of a molecule that can be interconverted by rotation around single bonds. Isomeric forms, on the other hand, are distinct molecules with the same chemical formula but different connectivity or spatial arrangements that are not easily interconverted. For a small, cyclic molecule like this compound, conformational flexibility is limited, but the concept of isomeric forms, particularly in relation to other O₃ species, is relevant.

This compound (cyclic O₃) is itself an isomer of the more common linear ozone (O₃) wikipedia.org. Theoretical studies have compared the stability and properties of these different O₃ isomers wikipedia.orgacs.org. The strained three-membered ring structure of this compound contributes to its higher energy compared to linear ozone acs.org.

Potential Energy Surface Mapping and Minima Identification

A potential energy surface (PES) is a theoretical construct that represents the energy of a molecular system as a function of its geometry iupac.orglibretexts.orglibretexts.org. Mapping the PES involves calculating the energy at numerous different molecular geometries to identify stationary points, which correspond to stable structures (minima) and transition states (saddle points) iupac.orglibretexts.orglibretexts.org.

For this compound, computational studies would involve exploring the PES to confirm its existence as a minimum-energy structure and to determine its equilibrium geometry. The identification of minima on the PES corresponds to finding stable or metastable isomeric forms. Studies on related systems, such as protonated ozone, have identified multiple stable minima on the potential energy surface, including a form related to this compound capes.gov.br. Mapping the PES can also reveal energy barriers between different conformers or isomers, providing insights into their interconversion pathways and relative stabilities smu.edu. Due to its small size and rigid ring structure, this compound is expected to have limited conformational variety, but the PES is crucial for understanding its stability relative to other O₃ isomers and potential decomposition pathways.

Isomerization Pathways and Energetics (e.g., to Linear Ozone)

Theoretical studies have explored the potential energy surface of O₃ to understand the relationship between this compound and its more stable isomer, linear ozone wikipedia.orgccu.edu.twresearchgate.net. This compound is predicted to be significantly higher in energy than linear ozone, with estimates around 30 kcal/mol higher ccu.edu.tw. The isomerization from cyclic this compound to the open, linear form of ozone is considered the primary reaction determining its thermal stability ccu.edu.tw.

The energy barrier for the isomerization from cyclic to open ozone has been a subject of theoretical investigation, with values ranging from 17 to 25 kcal/mol depending on the computational method used ccu.edu.tw. Multireference methods like MCSCF and MRCI tend to predict higher barriers (22-25 kcal/mol), which are considered more reliable for this system due to the multireference nature of ozone's electronic structure ccu.edu.tw. Hybrid density functional theory (DFT) methods like B3LYP predict lower barriers (17-20 kcal/mol) ccu.edu.tw.

Recent theoretical work incorporating variational transition state theory with multidimensional tunneling (VTST/MT) has suggested that tunneling effects can significantly accelerate the isomerization reaction, particularly at lower temperatures ccu.edu.tw. This could partly explain the difficulty in experimentally identifying cyclic ozone ccu.edu.tw.

Theoretical Studies on Ring Strain and Stability (e.g., Ring Strain Energy Quantification)

This compound is characterized by significant ring strain due to its three-membered ring structure composed solely of oxygen atoms acs.orgwikipedia.org. Ring strain energy (RSE) is a key parameter used to quantify the inherent instability in small-ring systems resulting from distorted bond angles and distances acs.orgwikipedia.orgnih.gov.

Theoretical calculations have estimated the ring strain energy of this compound. One study suggests a value of 38.7 kcal/mol, indicating substantial strain smu.edu. This high strain is attributed to a combination of factors, including angle strain (deviation from ideal bond angles) and unfavorable electronic interactions acs.orgwikipedia.org. The three-membered ring forces the O-O-O bond angles to be approximately 60°, a significant deviation from the preferred angles for oxygen atoms wikipedia.org.

The high ring strain energy contributes significantly to this compound's instability compared to acyclic oxygen species acs.org. The energy required for the distortion of bond angles and distances to form the three-membered ring is substantial wikipedia.org.

Influence of Lone-Pair Repulsion and Bond Strength on Stability

The stability of this compound is also significantly influenced by electronic factors, particularly lone-pair repulsion and bond strength acs.orgsmu.edu. In this compound, the proximity of oxygen atoms within the small ring leads to significant repulsion between their lone pairs of electrons acs.orgsmu.edu. This lone-pair repulsion is a major destabilizing factor acs.orgsmu.edu.

Compared to acyclic ozone, which exhibits some stabilizing effects, this compound suffers from maximum lone-pair repulsion and the loss of a strong π bond character present in the open form acs.org. Theoretical calculations suggest that the incorporation of each additional oxygen atom into a strained ring system like oxirane increases the ring strain by approximately 5-6 kcal/mol, primarily due to enhanced lone pair-lone pair repulsion smu.edu.

Bonding Analysis and Electronic Delocalization

Understanding the nature of bonding and electron distribution in this compound is crucial for explaining its properties and instability. Computational methods provide tools for this analysis.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique used to describe the bonding within a molecule in terms of localized two-center bonds and lone pairs, as well as delocalization effects acs.orgscience.govuzh.ch. NBO analysis can provide insights into the hybridization of atoms, bond polarities, and the presence of stabilizing or destabilizing interactions arising from electron delocalization or repulsion acs.orguzh.ch.

For this compound, NBO analysis can help quantify the contributions of lone-pair repulsions and assess the degree of electron delocalization within the three-membered ring. Studies on similar strained rings containing oxygen atoms have utilized NBO analysis to understand electron distribution and its impact on stability acs.orguzh.chscholaris.ca. For instance, NBO analysis has been used to study lone pairs and their contributions to the electronic structure in oxirane compounds scholaris.ca. Applying this to this compound would likely reveal significant lone-pair repulsions between adjacent oxygen atoms.

Valence Bond Theory Applications

Valence Bond (VB) theory is another theoretical framework used to describe chemical bonding, focusing on the overlap of atomic orbitals to form localized bonds byjus.comlibretexts.orglibretexts.orgwikipedia.org. While Molecular Orbital (MO) theory, which describes electrons as delocalized over the entire molecule, is often preferred for its accuracy in predicting certain properties, VB theory can provide a complementary perspective on bonding, particularly in terms of visualizing localized bonds and resonance structures libretexts.orgwikipedia.org.

Applying Valence Bond theory to this compound would involve considering the overlap of atomic orbitals of the three oxygen atoms to form the three O-O sigma bonds of the ring. Given the strained nature of the ring, the bonding would likely involve "bent" bonds, where the atomic orbitals overlap outside the internuclear axis wikipedia.orgscholaris.ca. VB theory could also be used to conceptualize potential resonance structures, although the highly strained cyclic structure is expected to have limited delocalization compared to linear ozone.

Electron Density Distribution and Topography

The electron density distribution within a molecule provides fundamental information about its electronic structure and bonding acs.org. Analysis of electron density topography, often using methods like Atoms-In-Molecules (AIM) theory, can reveal bond paths, bond critical points, and ring critical points, which are topological features of the electron density that characterize bonding interactions and ring structures acs.org.

Studies on strained rings have utilized electron density analysis to understand the nature of the bonds and the distribution of electron density within the ring acs.org. For this compound, analyzing the electron density would likely show a concentration of electron density along the O-O bonds, characteristic of covalent interactions, but potentially with features indicative of the strained nature, such as bond critical points that are not precisely on the internuclear axis (consistent with bent bonds). The presence of a ring critical point in the center of the triangle would confirm the cyclic structure acs.org. The topography could also highlight regions of high electron density associated with the oxygen lone pairs, illustrating the spatial arrangement that leads to lone-pair repulsion.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 16206854 |

| Ozone (Linear) | 24823 |

Data Table: Theoretical Isomerization Barriers

| Method | Isomerization Barrier (kcal/mol) | Reference |

| MCSCF/MRCI | 22-25 | ccu.edu.tw |

| CCSD(T)/B3LYP | 17-20 | ccu.edu.tw |

This compound, also known as cyclic ozone, is a theoretically predicted allotrope of oxygen with the chemical formula O₃. wikipedia.org Unlike the more common linear form of ozone, this compound is predicted to have a cyclic structure consisting of an equilateral triangle of oxygen atoms. wikipedia.org It has been assigned the CAS Number 153851-84-4 and is listed in databases such as PubChem. cas.orgnih.gov

The search results provided general information about this compound's theoretical nature and some predicted properties, such as being more energetic than ordinary ozone. wikipedia.org Some literature discusses theoretical studies on related small ring systems or general concepts in computational chemistry, molecular dynamics simulations, thermal decomposition, and photochemical reactions for various compounds. mdpi.comresearchgate.netnih.govrsc.orguzh.chresearchgate.netnih.govnih.govpageplace.deniscpr.res.inmiami.edudiva-portal.orghawaii.eduresearchgate.netcopernicus.orgresearchgate.netstanford.edusavemyexams.comscholaris.cacore.ac.ukwikipedia.org However, specific computational molecular dynamics simulations detailing the unimolecular processes, thermal decomposition pathways and barrier determinations, or photochemical reaction pathways and excited state dynamics specifically for this compound were not found within the scope of this search.

Synthetic Strategies and Challenges for Trioxirane and Analogues Theoretical and Methodological Focus

Exploration of Hypothetical Synthetic Routes for Trioxirane

The synthesis of this compound remains largely in the realm of theoretical chemistry due to its predicted high energy and potential instability. wikipedia.orgwikipedia.org Hypothetical routes explore methods to assemble three oxygen atoms into a strained, three-membered ring.

Theoretical Design of Precursors and Reaction Conditions

Theoretical studies on this compound synthesis involve designing potential precursor molecules and hypothesizing reaction conditions that could favor the formation of the cyclic O₃ structure. Given its composition, precursors would necessarily involve sources of oxygen atoms or molecules that can be induced to cyclize. The inherent strain of the three-membered ring requires specific conditions to overcome the energy barrier to formation and potentially stabilize the product, even transiently. One theoretical possibility involves producing cyclic ozone inside confined spaces, such as fullerenes, to potentially enhance stability. wikipedia.org

Energetic Considerations and Feasibility Assessments of Proposed Pathways

Energetic considerations are paramount in assessing the feasibility of hypothetical this compound synthesis. Theoretical calculations predict that cyclic ozone should have more energy than ordinary ozone. wikipedia.org The formation of such a strained ring system would likely involve a high activation energy. Feasibility assessments involve computational chemistry techniques to calculate transition states, reaction energies, and potential energy surfaces of proposed pathways. wikipedia.org These calculations help determine if a reaction is thermodynamically favorable (negative Gibbs free energy change, ΔG) and kinetically accessible (reasonable activation energy). savemyexams.com For a reaction to be feasible, the change in Gibbs free energy (ΔG) must be zero or negative. savemyexams.com This is calculated using the equation ΔG = ΔH - TΔS, where ΔH is the enthalpy change, T is the temperature, and ΔS is the entropy change. savemyexams.com While specific calculations for hypothetical this compound routes are not detailed in the provided search results, the principle of assessing feasibility based on energy changes and transition states is a fundamental aspect of theoretical reaction design.

Advanced Methodologies for Cyclic Peroxide Synthesis (General Principles)

While this compound itself is an extreme case, the synthesis of other cyclic peroxides provides valuable insights into the methodologies that might, in principle, be adapted or inform future attempts towards highly strained peroxide rings. Cyclic peroxides, such as 1,2,4-trioxolanes (ozonides) and 1,2-dioxanes, are often synthesized through reactions involving oxygen or hydrogen peroxide sources and feature peroxide bonds within a ring structure. nih.govresearchgate.net

Controlled Oxygen Atom Transfer Reactions

Controlled oxygen atom transfer reactions are crucial for selectively forming peroxide bonds. Various oxidants and catalytic systems are employed for this purpose in cyclic peroxide synthesis. For example, dioxiranes, such as dimethyldioxirane (B1199080) (DMDO), are known as efficient oxygen transfer agents for epoxidations and C-H bond oxygenation. researchgate.net Metal-catalyzed peroxidation, often utilizing hydroperoxides like tert-butyl hydroperoxide (TBHP), is another approach for introducing peroxide functionalities. beilstein-journals.org Transition-metal-free cyclization and coupling reactions using organic peroxides have also been explored for forming C-C, C-N, and C-S linkages and ring closures. acs.org The challenge lies in controlling the transfer of oxygen atoms to form the desired peroxide ring structure with high selectivity, avoiding unwanted side reactions or decomposition.

Cyclization Reactions and Ring Closure Strategies

Cyclization reactions are fundamental to the synthesis of cyclic peroxides, involving the formation of a new bond to close a linear or partially cyclic precursor into a ring. Various strategies are employed depending on the target ring size and functional groups. Intramolecular cyclization reactions, where a single molecule undergoes ring closure, are common. Examples in cyclic peroxide synthesis include intramolecular Michael addition to form a peroxy ring sioc-journal.cn, Hg(II)-mediated ring closure sioc-journal.cn, and cyclization of hydroperoxides through ester groups nih.gov. Haloperoxidation reactions accompanied by intramolecular ring closure also represent a cyclization approach. nih.gov The Isayama-Mukaiyama reaction, involving peroxysilylation of alkenes with molecular oxygen catalyzed by cobalt(II) diketonates, can lead to intramolecular cyclization to form 1,2-dioxolane rings. nih.gov Lewis acids and heteropoly acids have also been utilized in the synthesis of organic peroxides, including 1,2,4-trioxolanes (ozonides), through cyclization processes. researchgate.net The efficiency of cyclization can be influenced by factors such as catalysts, solvents, and the structure of the precursor molecule. researchgate.net

Matrix Isolation Techniques for Transient Species

Matrix isolation is a powerful technique used to study highly reactive or transient chemical species by trapping them in an inert solid matrix at very low temperatures. This technique allows for the spectroscopic characterization of unstable molecules that would otherwise quickly decompose. Matrix isolation has been applied to study various peroxide-related species, including the hydrogen peroxide dimer and complexes of peroxy radicals with other molecules, revealing their structures and interactions. researchgate.netrsc.orgrsc.org While direct matrix isolation of this compound in bulk has not been reported as a synthetic method, the technique could potentially be used to generate and characterize transient intermediates in hypothetical this compound formation pathways or to study the properties of this compound if it could be formed in situ in a matrix. Matrix isolation has also been used in studies involving the photooxidation of molecules that could potentially lead to strained ring systems. scispace.com

Stabilization Strategies for Highly Reactive Cyclic Peroxides

Stabilization strategies for highly reactive cyclic peroxides like this compound often focus on altering their local environment or electronic structure to increase the energy barrier for decomposition pathways, such as O-O bond cleavage rsc.orgrsc.org. While this compound itself is known to undergo self-decomposition, leading to reactive intermediates rsc.orgrsc.org, research into stabilizing cyclic peroxides explores various approaches, including physical encapsulation, confinement effects, and theoretical investigations into stabilization through ligand design.

Encapsulation Approaches (e.g., Fullerene Encapsulation)

Encapsulation within molecular containers, such as fullerenes, has emerged as a potential strategy for stabilizing reactive species by isolating them from external reactive molecules or environments that could catalyze decomposition. Studies have explored the encapsulation of small, reactive molecules like hydrogen peroxide (H₂O₂) and oxygen (O₂) within fullerene cages. The encapsulation of H₂O₂ in C₆₀ and C₈₄ fullerenes has been shown to be an energetically favorable process, suggesting a stabilizing interaction between the guest molecule and the fullerene cage researchgate.net. This encapsulation can lead to a significant energy gain, which could contribute to the stabilization of the encapsulated species researchgate.net.

Furthermore, open-cage fullerenes have been investigated as molecular containers capable of encapsulating small molecules, including H₂O₂ and O₂ acs.org. Trapped H₂O₂ or O₂ within these modified fullerene structures can be released slowly under mild conditions, indicating that the encapsulation provides a degree of stabilization and controlled release acs.org. While direct experimental data on the encapsulation of this compound in fullerenes is limited in the available literature, the successful encapsulation and apparent stabilization of other small, reactive peroxides like H₂O₂ within fullerene structures suggest that this approach holds theoretical potential for this compound and its analogues. The confined space and the van der Waals interactions within the fullerene cage could potentially influence the decomposition pathways of this compound, increasing the activation energy for O-O bond cleavage.

Confinement Effects in Various Geometries

Confinement within constrained geometries, such as the pores of zeolites or Metal-Organic Frameworks (MOFs), can significantly influence the reactivity and stability of encapsulated or adsorbed molecules. These confinement effects can arise from geometric constraints imposed by the pore size and shape, as well as interactions with the pore walls universiteitleiden.nl.

Research on the behavior of hydrogen peroxide in porous materials like zeolites has shown that confinement can impact catalytic reactions involving peroxides. For instance, in Baeyer-Villiger oxidation reactions, the confinement effect of the zeolite framework has been observed to enhance the adsorption capacity and lower activation barriers for the desired reaction pathways researchgate.net. While this research focuses on influencing catalytic selectivity rather than isolating and stabilizing this compound, it highlights the principle that constrained environments can alter the energy landscape of reactions involving peroxides.

Confinement within MOFs has also been shown to influence the selectivity of reactions involving oxygen species, such as the oxygen reduction reaction universiteitleiden.nl. By confining catalysts within MOF structures, the local concentration and orientation of reactive intermediates, including hydrogen peroxide, can be controlled universiteitleiden.nl. This spatial control can steer the reaction towards desired products and potentially influence the lifetime of reactive intermediates. Although the primary goal in these catalytic studies is not the long-term stabilization of isolated cyclic peroxides, the underlying principle that confinement in porous architectures can modify the reactivity and apparent stability of peroxide species by influencing their interactions and potential decomposition pathways is relevant to the theoretical stabilization of this compound.

Ligand Design for Coordination Stabilization (Theoretical)

The design of ligands for coordination to metal centers is a well-established strategy for stabilizing reactive or transient chemical species. While the direct coordination of this compound to a metal center for stabilization is not widely reported, theoretical studies on the stabilization of other reactive cyclic molecules through ligand coordination provide a conceptual basis for this approach. For example, theoretical investigations have explored the stabilization of cyclic C₄ molecules through coordination with various donor ligands acs.org. These studies demonstrate that appropriate ligand design can significantly impact the stability of the coordinated cyclic species by altering their electronic structure and bonding.

For cyclic peroxides like this compound, theoretical approaches involving coordination to carefully designed ligands could potentially influence the electron density distribution within the peroxide ring and on the fragile O-O bond. Coordination to a Lewis acidic metal center or interaction with specific organic ligands could theoretically either strengthen the O-O bond or increase the activation energy for its homolytic or heterolytic cleavage.

Reaction Mechanisms and Reactivity of Trioxirane Theoretical and Mechanistic Investigations

Unimolecular Decomposition Pathways and Kinetics

Unimolecular decomposition refers to the breakdown of a single molecule. For Trioxirane, theoretical studies explore the possible ways it can fall apart and how fast these processes might occur.

Computational Elucidation of Transition States and Intermediates

Computational methods are essential for mapping the potential energy surface of a reaction, identifying the transition states (TS) and intermediate structures that exist along the reaction pathway libretexts.orgyoutube.com. A transition state is a high-energy, unstable configuration that represents the peak of an energy barrier separating reactants and products or intermediates libretexts.orglibretexts.org. Intermediates are transient species formed during a reaction that exist for a short time before reacting further scispace.com.

For this compound, computational studies aim to identify the transition states involved in its unimolecular decomposition. These calculations typically involve sophisticated quantum chemical methods to determine the geometries and energies of these fleeting structures libretexts.orgyoutube.com. The elucidation of transition states provides crucial information about the reaction mechanism, showing how bonds are broken and formed during the decomposition process libretexts.org.

Energy Barriers and Reaction Rates Calculations

The energy barrier, also known as the activation energy, is the minimum energy required for a reaction to occur, corresponding to the energy difference between the reactants and the transition state libretexts.orglibretexts.org. Computational chemistry allows for the calculation of these energy barriers faccts.de. The height of the energy barrier is directly related to the reaction rate; higher barriers generally correspond to slower reactions libretexts.org.

Reaction rates can be calculated theoretically using various approaches, such as Transition State Theory (TST) or Rice-Ramsperger-Kassel-Marcus (RRKM) theory, which utilize the calculated energy barriers and properties of the transition state libretexts.orgsmu.eduox.ac.uk. These calculations provide predictions about how quickly this compound might decompose under different conditions. While comparing absolute calculated and experimental energy barriers can be challenging due to factors like solvation and entropy, comparing relative barriers can provide valuable insights into the feasibility and preferred pathways of different decomposition routes faccts.destackexchange.com.

Quantum Molecular Dynamics for Reaction Pathway Exploration

Quantum Molecular Dynamics (QMD) simulations are powerful computational tools that allow researchers to simulate the time evolution of a chemical system based on the principles of quantum mechanics caltech.edursc.orgchemrxiv.org. This approach can provide dynamic insights into reaction pathways, showing how atoms move and bonds rearrange during a chemical transformation caltech.edursc.org.

For this compound, QMD simulations can be used to explore the possible trajectories of its decomposition, potentially uncovering reaction pathways that might not be immediately obvious from static transition state calculations caltech.edursc.org. These simulations can help visualize the reaction process and provide a more complete picture of the decomposition mechanism caltech.edursc.orgnist.gov. Studies on other energetic materials have utilized QMD to understand initial decomposition mechanisms, highlighting its utility in exploring complex reaction dynamics caltech.edursc.orgrsc.org.

Bimolecular Reactions and Interaction Modes

Bimolecular reactions involve the interaction of two molecules. Theoretical studies investigate how this compound might react with other chemical species.

Theoretical Studies of Oxygen Atom Transfer Mechanisms

Oxygen atom transfer (OAT) is a fundamental reaction where an oxygen atom is transferred from one molecule to another mdpi.comnih.govuta.edu. This compound, with its strained three-membered ring containing oxygen atoms, is a potential candidate for acting as an oxygen atom transfer agent.

Theoretical studies employ computational methods, such as Density Functional Theory (DFT), to investigate the mechanisms by which this compound could transfer an oxygen atom to another molecule mdpi.comuzh.chgdut.edu.cn. These studies involve calculating the energy profiles of potential OAT reactions, identifying transition states, and understanding the electronic changes that occur during the process mdpi.comnih.gov. Research on other oxygen-rich species, like dioxiranes and metal-oxo complexes, provides a framework for understanding potential OAT mechanisms involving this compound nih.govgdut.edu.cnresearchgate.net. These mechanisms can involve concerted pathways or stepwise processes initiated by electron transfer nih.gov.

Reactivity Towards Electron-Rich and Electron-Deficient Species (Theoretical)

The reactivity of a molecule is often influenced by its electronic properties and how it interacts with other species that are either electron-rich (nucleophiles) or electron-deficient (electrophiles) unacademy.compressbooks.pubsaskoer.ca. Theoretical studies can probe the potential reactions of this compound with such species.

Electron-rich species, or nucleophiles, are attracted to areas of positive charge or electron deficiency in another molecule unacademy.compressbooks.pubsaskoer.ca. Electron-deficient species, or electrophiles, are attracted to areas of high electron density unacademy.compressbooks.pubsaskoer.ca. Computational chemistry can be used to calculate the charge distribution within the this compound molecule and predict how it might interact with incoming nucleophiles or electrophiles smu.eduresearchgate.net.

Theoretical studies can explore potential reaction pathways, such as nucleophilic attack on a carbon or oxygen atom of the this compound ring or electrophilic attack on the oxygen atoms pressbooks.pubsaskoer.ca. These studies involve calculating the energies of reactants, transition states, and products to determine the feasibility and preferred pathways of these reactions libretexts.orgfaccts.de. Understanding these interactions theoretically provides insights into the potential chemical behavior of this compound if it were to encounter various types of molecules researchgate.netnih.govgithub.io. Studies on the reactivity of other strained ring systems and oxygen-containing compounds with electron-rich and electron-deficient species can serve as a basis for these theoretical investigations uzh.chwikipedia.orgacs.org.

Role as an Intermediate in Ozonolysis (Theoretical)

Ozonolysis is a well-established reaction for the oxidative cleavage of unsaturated compounds using ozone (O₃). The generally accepted Criegee mechanism for ozonolysis involves the initial cycloaddition of ozone to an alkene to form a primary ozonide (a 1,2,3-trioxolane). This primary ozonide is highly unstable and rapidly fragments into a carbonyl compound and a carbonyl oxide, also known as a Criegee intermediate. libretexts.org. While this compound (O₃) is an isomer of ozone, theoretical studies on ozonolysis primarily focus on the intermediates formed after the initial reaction of ozone with the substrate, such as the primary ozonide and the Criegee intermediate libretexts.orgsmu.eduhuji.ac.ilmdpi.com.

Theoretical investigations into the ozonolysis of alkenes and alkynes have explored various intermediates and reaction pathways. For instance, quantum chemical calculations have been used to elucidate the mechanism of acetylene (B1199291) ozonolysis, identifying intermediates like 1,2,3-trioxolene and ketocarbonyl oxide smu.edu. These studies highlight the complexity of ozonolysis mechanisms and the role of different intermediates in determining the product distribution smu.edu. While this compound itself is an isomer of ozone, its direct role as a discrete intermediate formed from the substrate during the ozonolysis reaction sequence (following the initial ozone attack) is not a central feature of the widely accepted Criegee mechanism or its theoretical investigations as described in the search results. The term "this compound" appears in the context of a theoretical study on protonated ozone, where protonated this compound is identified as one of the stable minima on the O₃H⁺ potential energy surface, distinct from protonated ozone isomers capes.gov.br. This suggests that while structurally related to ozone, this compound's theoretical relevance in ozonolysis mechanisms discussed in the literature appears limited to being an isomer of the reactant (ozone) rather than a product intermediate derived from the cleaved alkene or alkyne.

Isomerization and Rearrangement Processes

Isomerization is a process where a molecule is transformed into an isomer with a different chemical structure wikipedia.org. For strained ring systems like this compound, isomerization and rearrangement processes are often facile due to the inherent instability and the driving force to relieve ring strain acs.org. Theoretical studies are essential for understanding the complex potential energy surfaces and reaction pathways involved in these transformations.

Mechanisms of Ring Opening and Rearrangement

The high ring strain in three-membered rings, including those with heteroatoms like oxygen, provides a significant driving force for ring-opening and rearrangement reactions acs.org. Theoretical studies on various strained ring systems, such as epoxides (oxiranes) and other chalcogeniranes (three-membered rings with chalcogen atoms), provide insights into the potential mechanisms relevant to this compound acs.org. Ring-opening reactions of epoxides, for instance, are key steps in various chemical transformations, including polymerization acs.org.

Rearrangement processes can occur through various mechanisms, including concerted pathways or stepwise mechanisms involving intermediates such as carbocations or radicals wikipedia.orgmsu.eduwikipedia.org. Theoretical studies on carbocation rearrangements, for example, have clarified complex mechanisms involving 1,2-alkyl and 1,2-hydride shifts msu.eduuregina.ca. While specific theoretical studies detailing the ring-opening and rearrangement mechanisms solely for this compound were not extensively found in the search results, the principles established for other strained three-membered rings and general rearrangement reactions are theoretically applicable. The instability of this compound suggests that facile ring-opening and rearrangement pathways to more stable isomers (such as ozone) would likely have low activation barriers. A theoretical study on protonated ozone identified protonated this compound as a minimum on the potential energy surface, suggesting its transient existence and potential for interconversion with protonated ozone capes.gov.br.

Theoretical Analysis of Stereoselectivity and Regioselectivity in Analogues

Theoretical analysis plays a crucial role in understanding and predicting the stereoselectivity and regioselectivity of reactions involving cyclic compounds and their analogues mdpi.comresearchgate.net. Stereoselectivity refers to the preferential formation of one stereoisomer over others, while regioselectivity refers to the preferential formation of one constitutional isomer over others mdpi.comresearchgate.net.

Studies on the epoxidation of olefins by dioxiranes (another class of three-membered rings containing two oxygen atoms) have utilized theoretical methods to explain observed stereoselectivity and regioselectivity researchgate.netacs.org. These studies often involve analyzing transition state structures and the electronic and steric interactions that influence the reaction pathway mdpi.comresearchgate.net. For example, theoretical analysis of the ozonolysis of olefins has been used to understand stereoselectivity trends based on the Criegee mechanism huji.ac.il. Computational studies on cycloaddition reactions have also provided insights into the factors controlling regioselectivity and stereoselectivity, such as electronic factors and steric hindrance mdpi.comresearchgate.net. While direct theoretical studies on the stereoselectivity and regioselectivity of reactions of this compound or its rearrangements were not specifically found, the theoretical approaches and principles developed for analogous strained ring systems and pericyclic reactions would be applicable to investigate such aspects of this compound chemistry. These methods often involve sophisticated quantum chemical calculations to map the potential energy surface and identify the lowest energy pathways leading to different isomers.

Computational Catalysis in this compound Chemistry

Computational catalysis involves the use of theoretical methods, primarily quantum chemistry, to study catalytic reactions and design new catalytic systems acs.orgstanford.edu. This approach allows for the investigation of reaction mechanisms, the identification of key intermediates and transition states, and the prediction of catalytic activity and selectivity acs.orgmdpi.com.

Theoretical Investigation of Catalyst-Mediated Pathways

Theoretical studies can provide detailed insights into how catalysts interact with reactants and intermediates to lower activation barriers and facilitate chemical transformations acs.orgmdpi.com. For this compound, given its inherent instability, catalyst-mediated pathways could potentially be explored theoretically to find ways to control its decomposition or direct its reactivity towards specific products.

Computational studies have been applied to investigate catalyst-mediated reactions of various oxygen-containing compounds and strained rings. For instance, theoretical studies have explored the mechanisms of epoxide-opening reactions catalyzed by various species, including water and metal complexes nih.govpnas.orgpnas.org. These studies analyze the role of the catalyst in activating the epoxide ring and facilitating the nucleophilic attack nih.govpnas.org. Computational methods are also used to study transition metal catalysis, investigating how metal centers and ligands influence reaction pathways and energetics rsc.orgmdpi.com. While specific theoretical investigations of catalyst-mediated reactions of this compound were not prominently found, the methodologies used in computational catalysis for similar systems could be applied to explore potential catalytic pathways for this compound transformations. This would involve modeling the interaction of this compound with potential catalysts (e.g., metal complexes, enzymes, or even simple molecules) and calculating the energy profiles of the catalyzed reactions.

Design Principles for Novel Catalytic Systems

Computational catalysis plays a significant role in the rational design of novel catalytic systems with desired activity and selectivity acs.orgstanford.edursc.org. By understanding the fundamental interactions between the catalyst and the reactants or intermediates at an atomic level, theoretical studies can guide the synthesis of more efficient and selective catalysts acs.orgmdpi.com.

Design principles for catalysts often involve tuning the electronic and structural properties of the catalyst to stabilize transition states, activate reactants, or destabilize unwanted intermediates acs.orgrsc.org. For example, theoretical studies have been used to design catalysts for CO₂ electroreduction by investigating the properties of metal-embedded frameworks rsc.org. Computational screening methods can also be employed to identify promising catalyst candidates from a large pool of possibilities acs.org. In the context of this compound, theoretical studies could potentially contribute to designing catalysts that could, for instance, stabilize this compound under specific conditions or selectively catalyze its reaction with other molecules. This would involve identifying theoretical descriptors that correlate with desired catalytic activity and using these descriptors to guide the design of catalytic species. The design principles established in computational catalysis for activating small molecules and controlling reactions of strained rings would be highly relevant for such theoretical investigations.

Advanced Spectroscopic Characterization Methods Theoretical and Methodological Aspects for Future Application

Computational Prediction of Spectroscopic Signatures

Computational methods enable the prediction of a molecule's spectroscopic fingerprints, which can be invaluable for identification and characterization. These predictions rely on solving the electronic structure of the molecule and simulating its interaction with electromagnetic radiation.

Vibrational Spectroscopy (IR, Raman) for Conformational Analysis and Mode Assignment

Computational prediction of vibrational spectra, including Infrared (IR) and Raman spectroscopy, is a standard task in quantum chemistry. nih.gov For a strained cyclic molecule like Trioxirane, these methods can predict fundamental vibrational frequencies and their corresponding intensities, offering insights into the molecule's unique bond stretching and bending modes. uzh.chscifiniti.comvscht.cz Conformational analysis, though perhaps less complex for a rigid three-membered ring, can still involve subtle distortions or interactions that vibrational spectroscopy, interpreted computationally, could potentially reveal. algoreducation.comprinceton.edu The calculated vibrational modes can be assigned to specific molecular motions, aiding in the interpretation of potential future experimental spectra. nih.govscifiniti.com Theoretical calculations can provide satisfactory results for predicting vibrational frequencies, although small differences between experimental and calculated values may occur due to phase differences (e.g., solid vs. gas phase) or the neglect of anharmonic effects. nih.govscifiniti.comacs.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Chemical Shift Prediction and Anisotropy Studies

Predicting NMR chemical shifts computationally is a valuable tool for structural elucidation. nih.gov For this compound, theoretical calculations can estimate the chemical shifts of the oxygen nuclei, which are highly sensitive to the local electronic environment and ring strain. rsc.orgresearchgate.netacs.orgsmu.eduscholaris.ca Studies on other strained cyclic systems, such as oxiranes and silsesquioxanes, have shown that computational methods can predict NMR parameters and correlate them with ring strain. rsc.orgresearchgate.netscholaris.carsc.org Anisotropy studies, which examine the orientation-dependent nature of the chemical shift tensor, can provide further details about the electronic distribution around the oxygen atoms in the this compound ring. uni-bayreuth.de The accuracy of NMR chemical shift predictions can be influenced by geometric factors and the level of theory used in the calculations. rsc.org

Mass Spectrometry Fragmentation Pattern Prediction and Isotope Effects

Computational methods can assist in predicting mass spectrometry fragmentation patterns. scholaris.caacs.orgnih.gov While predicting all dissociation reactions can be complex, computational tools can simulate the ionization and subsequent fragmentation of a molecule like this compound, helping to anticipate the m/z values of resulting ions. scholaris.caacs.orgnih.govresearchgate.net This is particularly useful for identifying unknown compounds or augmenting spectral databases. acs.orgnih.gov The prediction of fragmentation patterns can involve considering the stability of fragment ions and the energetics of different fragmentation pathways. scholaris.ca Isotope effects on fragmentation can also be theoretically investigated, providing additional information for spectral interpretation. nih.govresearchgate.net

Electronic Spectroscopy (UV/Vis) for Excited State Characterization

Electronic spectroscopy, such as UV/Vis, probes the electronic transitions within a molecule. muni.czmsu.edu For this compound, computational methods, particularly time-dependent density functional theory (TD-DFT), can predict the energies and intensities of electronic excitations, providing a theoretical UV/Vis spectrum. muni.czresearchgate.netfaccts.dechemrxiv.orgnih.govliverpool.ac.ukgaussian.com These calculations can characterize the nature of the excited states, identifying the molecular orbitals involved in the transitions (e.g., n→π* or π→π*). faccts.de Predicting UV/Vis spectra computationally allows for the characterization of excited state properties and can aid in understanding the molecule's behavior under photoexcitation. researchgate.netfaccts.de While TD-DFT is a common approach, the accuracy of predictions can vary depending on the functional and basis set used. faccts.dechemrxiv.orgnih.gov

Theoretical Frameworks for Spectroscopic Interpretation

Theoretical frameworks provide the foundation for interpreting the results of spectroscopic experiments and computational predictions.

Ab Initio Calculation of Spectroscopic Parameters

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are fundamental for calculating spectroscopic parameters. uzh.chscifiniti.comsmu.eduunive.itunizar.esuva.es These calculations solve the electronic Schrödinger equation for the molecule, providing a detailed description of its electronic structure. muni.cz From the electronic structure, various spectroscopic properties can be derived, including vibrational frequencies, NMR shielding tensors, and excited state energies. uzh.chscifiniti.comsmu.eduscholaris.cauni-bayreuth.demuni.czgaussian.com For this compound, ab initio calculations are essential for predicting its intrinsic spectroscopic properties in the gas phase. uzh.chsmu.edu While computationally demanding, higher levels of ab initio theory can provide more accurate predictions, which can then be compared with or used to interpret experimental data. uzh.chsmu.edu The choice of theoretical method and basis set impacts the accuracy of the calculated spectroscopic parameters. uzh.chscifiniti.comsmu.edursc.orgunive.it

Coupling of Theoretical Methods with Experimental Spectroscopy (General)

The coupling of theoretical methods with experimental spectroscopy is a crucial approach for understanding the structure and dynamics of molecules, particularly those that are difficult to study experimentally due to their transient nature or low concentrations researchgate.netacs.org. Theoretical calculations, such as ab initio quantum chemistry methods and Density Functional Theory (DFT), can predict spectroscopic parameters like vibrational frequencies, rotational constants, and electronic transitions acs.orgnih.govmdpi.com. These predicted spectra can then be compared with experimental data to aid in the identification and characterization of unknown or elusive species ifpan.edu.plfu-berlin.de.

For a molecule like this compound (cyclic O₃), which is primarily a theoretically predicted species, computational methods play a vital role in understanding its potential spectroscopic signature wikipedia.orgwikidata.orgreddit.com. Theoretical studies can calculate its vibrational modes and corresponding infrared or Raman activities, as well as predict its electronic absorption spectrum. Comparing these theoretical predictions with experimental spectra obtained under conditions where this compound might transiently exist (e.g., in matrix isolation experiments or time-resolved studies) is essential for confirming its presence and understanding its properties. This iterative process between theory and experiment allows for refinement of both the theoretical models and the experimental techniques researchgate.netacs.orgresearchgate.net.

Advanced Spectroscopic Techniques for Transient or Elusive Species

Characterizing transient or elusive species requires specialized spectroscopic techniques capable of detecting and probing molecules that may exist for very short durations or at very low concentrations.

Matrix Isolation Spectroscopy Methodologies

Matrix isolation spectroscopy is a powerful technique for studying reactive and unstable molecules by trapping them in an inert solid matrix at cryogenic temperatures fu-berlin.deaip.orgwikipedia.orgfu-berlin.deruhr-uni-bochum.deustc.edu.cn. In this method, the species of interest is diluted in a large excess of an inert gas (such as argon or neon) and rapidly co-deposited onto a cold window wikipedia.orgruhr-uni-bochum.de. The low temperature (typically 10-40 K) and the inert matrix environment restrict molecular motion, preventing reactions and stabilizing transient species for spectroscopic observation ifpan.edu.plfu-berlin.dewikipedia.orgfu-berlin.deruhr-uni-bochum.de.

Infrared (IR), Raman, UV-Vis, and Electron Spin Resonance (ESR) spectroscopy are commonly used in conjunction with matrix isolation aip.orgwikipedia.orgfu-berlin.de. By isolating individual molecules, matrix isolation simplifies the spectra by eliminating rotational broadening and reducing intermolecular interactions, allowing for the study of fundamental vibrational modes fu-berlin.dewikipedia.org. This is particularly useful for identifying and characterizing unstable isomers or reaction intermediates. While the search results mention matrix isolation applied to other cyclic compounds like oxiranes and thiiranes rsc.orgcore.ac.uk, direct experimental data on matrix-isolated this compound (cyclic O₃) were not found, highlighting its elusive nature. However, matrix isolation remains a relevant methodology for future attempts to spectroscopically detect and characterize this species.

Time-Resolved Spectroscopic Approaches (Theoretical Adaptations)

Time-resolved spectroscopic approaches are essential for studying the dynamics of transient species and fast chemical reactions annualreviews.org. These techniques involve initiating a process (e.g., photolysis or a chemical reaction) with a short pulse (often a laser pulse) and then probing the system at various time delays using another spectroscopic probe pulse annualreviews.org. This allows for the monitoring of changes in the concentrations of reactants, intermediates, and products, as well as the evolution of their spectroscopic properties over time.

For theoretically predicted transient species like this compound (cyclic O₃), time-resolved spectroscopy, potentially coupled with theoretical dynamics calculations, could offer insights into its formation and decay pathways if it can be generated in a time-dependent process. Theoretical adaptations for time-resolved spectroscopy involve simulating the time evolution of molecular systems and predicting the corresponding time-dependent spectra rsc.orgrsc.org. This includes methods that can describe the coupled electronic and nuclear motion that occurs during ultrafast processes rsc.org. While the provided search results discuss time-resolved spectroscopy applied to the decomposition of 1,3,5-Trioxane (the formaldehyde (B43269) trimer) acs.orgacs.orgnih.gov and other gas-phase dynamics annualreviews.orguwaterloo.caresearchgate.netbristoldynamics.com, specific applications or theoretical adaptations for detecting or studying the dynamics of this compound (cyclic O₃) were not detailed. However, the principles of time-resolved spectroscopy and its theoretical underpinnings are directly applicable to the challenge of studying such transient oxygen species.

Gas Phase Spectroscopy and Dynamics

Gas phase spectroscopy provides a means to study isolated molecules free from the influence of solvents or matrices, allowing for the observation of intrinsic molecular properties, including rotational and vibrational fine structure rsc.org. Techniques such as microwave spectroscopy, high-resolution infrared spectroscopy, and gas-phase electron diffraction can provide detailed information about molecular structures, bond lengths, bond angles, and conformational dynamics rsc.orgillinois.edu.

Studying the dynamics of molecules in the gas phase involves investigating how molecules store and redistribute energy, undergo unimolecular reactions, or collide and react with other species uwaterloo.caresearchgate.netbristoldynamics.com. This often involves using techniques like molecular beams and various forms of time-resolved spectroscopy annualreviews.orgbristoldynamics.com. For this compound (cyclic O₃), gas phase spectroscopy would be the ideal method to determine its precise molecular structure and energetic properties if it could be generated and stabilized in the gas phase. The search results include studies on the gas phase decomposition of 1,3,5-Trioxane, which produces formaldehyde nih.govacs.orgnih.govaskfilo.comresearchgate.net, and rotationally-resolved spectroscopy of 1,3,5-Trioxane illinois.edu. These studies demonstrate the applicability of gas phase techniques to related cyclic oxygen-containing molecules. Theoretical calculations are particularly important for interpreting high-resolution gas phase spectra, as they can help assign observed transitions to specific energy levels and determine precise molecular parameters rsc.orgrsc.org. The challenge for this compound (cyclic O₃) lies in its predicted instability, making its generation and detection in the gas phase a significant experimental hurdle.

Derivatives and Analogues of Trioxirane: Theoretical and Synthetic Explorations

Theoretical Design and Characterization of Substituted Trioxiranes

Theoretical studies play a crucial role in understanding molecules like trioxirane and its derivatives, especially when experimental investigation is challenging due to instability. Computational methods allow for the prediction of molecular geometries, electronic structures, and energy landscapes of substituted trioxiranes.

Influence of Substituents on Electronic Structure and Stability

The introduction of substituents onto the this compound ring is expected to significantly influence its electronic structure and, consequently, its stability. General principles of physical organic chemistry and computational studies on other cyclic systems suggest that both the electronic nature (electron-donating or electron-withdrawing) and the steric bulk of substituents can play a role.

Predicted Reactivity Profiles of Derivatives

The reactivity of this compound derivatives is also a key area of theoretical exploration. Based on the known reactivity of cyclic peroxides, particularly dioxiranes, substituted trioxiranes are likely to act as oxygen atom transfer agents. nih.govresearchgate.netuzh.chresearchgate.net

Theoretical calculations can predict reactivity by examining transition states and activation barriers for various reactions. scirp.orgnih.gov For dioxiranes, studies have investigated their epoxidation reactions with alkenes, calculating activation barriers and finding that the type of alkene substituents influences the process. uzh.ch Methyl(trifluoromethyl)dioxirane (TFDO), with its electron-withdrawing CF₃ group, exhibits lower calculated activation barriers for epoxidation compared to DMDO, indicating higher reactivity. nih.gov This suggests that electron-withdrawing substituents on the this compound ring could potentially increase its electrophilic oxidizing power.

The electrostatic potential map of a molecule can also provide insights into its reactive sites, indicating regions prone to electrophilic or nucleophilic attack. scirp.org Theoretical studies on substituted trioxiranes could utilize such analyses to predict preferred reaction pathways and sites of attack.

Isomeric Cyclic Peroxides and Related Ring Systems

This compound is part of a broader family of cyclic peroxides and related ring systems, including dioxiranes (three-membered, with two oxygen atoms) and trioxanes (six-membered, with three oxygen atoms). researchgate.netnih.govuni-wuerzburg.deresearchgate.net Comparing the properties of these related cycles provides valuable context for understanding this compound.

Comparative Theoretical Studies on Stability and Reactivity

Theoretical studies have compared the reactivity of different oxidants, including cyclic peroxides like dioxiranes, in reactions such as epoxidation. nih.gov These studies often involve calculating activation barriers and analyzing the electronic structure of the transition states. For instance, a comparative analysis of calculated gas-phase activation barriers for the epoxidation of ethylene (B1197577) with DMDO and peroxyformic acid suggested similar oxygen atom donor capacities. nih.gov The strain energy of the cyclic peroxide ring is also considered a factor influencing reactivity. nih.gov

While direct comparative theoretical studies specifically detailing the relative stability and reactivity of trioxiranes, dioxiranes, and trioxanes were not prominently found in the provided snippets, the literature on dioxiranes and trioxanes highlights their distinct characteristics. Dioxiranes are known as efficient oxygen transfer agents, readily prepared from ketones and peroxysulfates. researchgate.netresearchgate.net Trioxanes, particularly the 1,2,4-trioxane (B1259687) ring system found in artemisinin (B1665778) and its derivatives, are known for their antimalarial activity, which is linked to the presence of the peroxide linkage within the six-membered ring. nih.govresearchgate.netresearchgate.net Theoretical studies have also investigated the stability and reactivity of other cyclic peroxides with different ring sizes. nih.govresearchgate.netresearchgate.netacs.org

Synthetic Methodologies for Analogous Cyclic Peroxides

The synthesis of analogous cyclic peroxides, such as dioxiranes and trioxanes, provides insights into potential approaches for accessing substituted trioxiranes, although the high strain of the three-membered this compound ring presents significant synthetic challenges.

Dioxiranes are typically generated in situ or isolated from the reaction of a ketone with potassium monoperoxysulfate (Oxone®). researchgate.netresearchgate.net This method involves the nucleophilic addition of the peroxysulfate to the carbonyl group, followed by cyclization and elimination. researchgate.net Isolated dioxiranes, such as dimethyldioxirane (B1199080) (DMDO), are powerful and versatile oxidizing agents. researchgate.netresearchgate.net

The synthesis of five- and six-membered cyclic peroxides, including 1,2,4-trioxanes, often involves reactions utilizing oxygen, ozone, or hydrogen peroxide as oxygen sources. nih.govresearchgate.net Key methods include the singlet-oxygen ene reaction with alkenes, nih.gov [4+2]-cycloaddition of singlet oxygen to dienes, nih.gov and reactions involving peroxycarbenium ions. nih.gov The synthesis of 1,2,4-trioxanes can also be achieved through the cross-ozonolysis of alkenes in the presence of carbonyl compounds. researchgate.net

While these methods are established for larger cyclic peroxides, adapting them for the synthesis of the highly strained this compound ring and its substituted derivatives requires overcoming significant challenges related to ring closure and the inherent instability of the this compound system.

Heteroatom-Containing Cyclic Analogues (Theoretical)

The theoretical exploration extends to cyclic analogues of this compound where one or more oxygen atoms are replaced by other heteroatoms. These heteroatom-containing cyclic peroxides represent a class of compounds with potentially different electronic structures, stabilities, and reactivities compared to their all-oxygen counterparts.

Theoretical investigations have been conducted on heteroatom analogues of other cyclic peroxide systems, such as 1,2-dioxetane. These studies aim to understand how the presence of different heteroatoms (e.g., nitrogen, sulfur) within the ring affects properties like stability and potential for chemiluminescence.

The synthesis of cyclic peroxides containing sulfur has also been reported, although these often involve larger ring systems like thia-peroxides. mdpi.com Theoretical studies on such compounds can help predict their electronic structure and potential reactivity. mdpi.com The challenges encountered in the synthesis of heteroatom-containing cyclic compounds are also an area of research. scispace.com

Theoretical studies on heteroatom-containing cyclic analogues of this compound would likely involve computational methods to predict their molecular geometries, electronic properties (such as charge distribution and orbital energies), and thermodynamic stabilities. These studies could explore how the electronegativity, size, and valence of different heteroatoms influence the strained three-membered ring system and the peroxide bond within it, potentially revealing novel and interesting chemical behavior.

Future Directions and Emerging Research Avenues for Trioxirane

Advancements in Quantum Computing for Trioxirane Systems

The investigation of this compound, characterized by its strained ring structure and energetic peroxide bonds, poses substantial hurdles for conventional computational approaches. Quantum computing emerges as a promising avenue to surmount these limitations and furnish deeper insights into the electronic structure and dynamic behavior of this elusive molecule.

Computational Demands and Hardware Requirements for Complex Calculations

Precise modeling of this compound and its associated reaction pathways mandates high levels of theoretical treatment and extensive computational resources. Classical ab initio methods, including Hartree-Fock and Møller-Plesset perturbation theory, have been utilized to study the structure and conformational preferences of this compound smu.eduaip.orgaip.org. Nevertheless, obtaining reliable structural parameters and energy barriers frequently necessitates the deployment of large augmented basis sets and sophisticated treatments of electron correlation smu.eduaip.orgaip.org.

Simulating the dynamics of this compound, particularly its rapid decomposition, demands even greater computational capacity. A 2024 publication suggests that a detailed quantum computation for a related cyclic ozone problem could require millions of physical qubits and operational times spanning multiple years nasaspaceflight.com. While this example pertains to cyclic ozone (O₃), it underscores the immense computational requirements associated with accurately simulating small, high-energy cyclic peroxide systems like this compound using quantum approaches. The specific hardware requirements for many practical quantum computing applications in chemistry currently remain undefined nasaspaceflight.com.

Potential for Unraveling Intractable Reaction Mechanisms

Quantum computing holds the potential to decipher reaction mechanisms involving this compound that are presently beyond the reach of classical computers. The decomposition of the primary ozonide (1,2,3-trioxolane) is a complex process involving multiple reaction pathways researchgate.net. Density Functional Theory (DFT) calculations have been employed to predict the branching ratios of primary ozonide decomposition researchgate.net. However, for more complex or substituted trioxiranes, or to gain a more comprehensive understanding of the electronic rearrangements during bond scission and formation, quantum algorithms could provide significant benefits.

The ability to simulate ultrafast light-induced reactions in molecules, a capability recently demonstrated using trapped-ion quantum computers, suggests the potential for applying similar techniques to study the dynamics of this compound formation and decomposition initiated by various stimuli thequantuminsider.com. This could offer unprecedented insights into the transient intermediates and transition states involved. The demonstrated resource efficiency in these quantum simulations, potentially millions of times greater than conventional methods for certain problems, highlights the transformative potential of quantum computing in addressing complex chemical dynamics thequantuminsider.com.

Novel Theoretical Frameworks for Predicting Peroxide Stability

The inherent instability of the peroxide bond (O-O linkage) within this compound is a fundamental aspect of its chemistry. The development of novel theoretical frameworks capable of accurately predicting and understanding the factors governing peroxide stability is paramount for advancing the study of this compound and other polyoxides.

Existing theoretical investigations have explored the conformational stability of 1,2,3-trioxolane using ab initio molecular orbital theory, examining the preference for envelope or twist conformations and the barriers to pseudorotation smu.eduaip.orgaip.org. These studies have emphasized the importance of including polarization functions in basis sets for achieving reliable theoretical predictions smu.eduaip.org.

Future theoretical frameworks could focus on:

Developing more accurate and computationally efficient methods for calculating the dissociation energies of peroxide bonds in strained ring systems.

Incorporating dynamic effects and environmental influences, such as solvent effects, into stability predictions.

Creating theoretical models that can more effectively account for electron correlation effects, which are particularly significant in peroxide chemistry aip.org.

Exploring the application of multireference methods to describe the electronic structure of this compound, especially during bond-breaking processes where single-reference methods may be inadequate.

Rational Design of Strategies for Experimental Realization

Despite its ephemeral nature, the theoretical understanding of this compound can inform the rational design of strategies aimed at its potential experimental realization or detection. While the isolation of pure this compound under ambient conditions is likely infeasible due to its high reactivity, theoretical studies can guide experiments focused on:

Synthesizing stabilized derivatives of this compound.

Detecting this compound in situ as a transient intermediate using rapid spectroscopic techniques.

Stabilizing this compound within confined environments, such as cryogenic matrices or encapsulated within inert structures like fullerenes nasaspaceflight.com. Theoretical work suggests that cyclic ozone, a related species, might exhibit enhanced stability when confined nasaspaceflight.com.

Theoretical calculations of vibrational frequencies and spectroscopic properties can provide characteristic signatures for experimental detection methods like infrared (IR) or microwave spectroscopy acs.org. Computational studies of reaction pathways and energy barriers can help identify conditions, such as low temperatures or specific reaction environments, that might favor the formation or slow down the decomposition of this compound.

Potential Roles in Advanced Energy Systems (Theoretical Considerations)

The significant energy content associated with the peroxide bonds in this compound has led to theoretical consideration of its potential utility in advanced energy systems, particularly as a high-energy-density material. Cyclic ozone (O₃), which can be considered an isomer of this compound, has been theoretically explored as a potential component for propellants due to its higher energy compared to conventional ozone nasaspaceflight.com.

While this compound itself is too unstable for practical applications, theoretical studies can investigate:

The energy released upon its decomposition.

The potential energy surfaces governing its reactions with other substances relevant to energy generation or storage.

The theoretical feasibility of utilizing stabilized this compound derivatives in energy concepts.

These considerations remain largely theoretical at present, given the substantial challenges associated with the synthesis and handling of this compound. Nevertheless, computational chemistry can provide initial assessments of the energetic viability and potential reaction pathways in such hypothetical applications.

Integration of Machine Learning in Computational this compound Research

The increasing complexity of computational chemistry calculations for systems like this compound makes them well-suited for the application of machine learning (ML) techniques researchgate.net. ML can be integrated into computational this compound research in several ways:

Accelerating Calculations: ML models can be trained on data generated from high-level ab initio calculations to predict properties or reaction outcomes more rapidly than traditional methods. This could be particularly beneficial for exploring the potential energy surface of this compound or screening potential stabilizing environments.

Developing Force Fields: ML can be employed to develop more accurate force fields for molecular dynamics simulations involving this compound, enabling the study of its behavior in different phases or environments over extended timescales.

Predicting Stability and Reactivity: ML models can be trained on structural descriptors and computational data of various peroxides and cyclic molecules to predict the stability and reactivity of novel this compound derivatives or related compounds.

Guiding Experimental Design: ML algorithms could potentially analyze computational data to suggest the most promising experimental conditions or synthetic routes for attempting to generate or detect this compound or its stabilized forms.

The integration of ML with quantum chemistry calculations represents an active area of research researchgate.netacs.orgresearchgate.nettandfonline.commdpi.com, and its application to challenging systems like this compound could significantly accelerate the pace of discovery in this field.

Accelerating Reaction Pathway Discovery

Research into 1,3,5-Trioxane's reactivity is moving towards a deeper understanding of its decomposition and reaction mechanisms through advanced computational methods. Studies are exploring the unimolecular dissociation of 1,3,5-Trioxane at elevated temperatures, utilizing both experimental and theoretical approaches. acs.org Computational chemistry, such as Density Functional Theory (DFT), is being applied to study the reaction mechanisms of related cyclic compounds, providing insights that can be extended to 1,3,5-Trioxane. mdpi.com

Furthermore, research is investigating the use of 1,3,5-Trioxane in complex reaction systems, such as its role as a reactive co-solvent or precursor in the formation of solid-state polymer electrolytes for lithium batteries. researchgate.netcolab.ws Understanding the in situ polymerization triggered by specific salts, like lithium difluoro(oxalato)borate (LiDFOB), involves elucidating intricate reaction pathways at the molecular level. researchgate.net Computational studies can play a crucial role in mapping these pathways and identifying key intermediates and transition states, thereby accelerating the discovery of optimized synthesis routes and applications. The effect of additives, such as ionic liquids and organic salts, on the vapor-liquid equilibrium and reaction yield during 1,3,5-Trioxane production is also being investigated, highlighting the need for accelerated discovery of effective additives and their mechanisms of action. researchgate.netresearchgate.netacs.orgacs.org

Computational methods are also being employed to study the reactions of formaldehyde (B43269) equivalents, including 1,3,5-Trioxane, with various nucleophiles, offering insights into the complex reaction networks that can arise. conicet.gov.ar This computational approach allows for the exploration of numerous potential reaction pathways that would be time-consuming and resource-intensive to investigate solely through experimentation.

Predictive Modeling for Stability and Reactivity

Predictive modeling is becoming increasingly vital for understanding and forecasting the behavior of 1,3,5-Trioxane under diverse conditions. Researchers are developing and refining thermodynamic models, such as the NRTL and UNIQUAC models, to accurately predict the vapor-liquid equilibrium of systems containing 1,3,5-Trioxane, formaldehyde, and water, especially in the presence of salts or ionic liquids. researchgate.netresearchgate.netacs.orgacs.orgresearchgate.net These models are essential for optimizing industrial processes like reactive distillation used in 1,3,5-Trioxane production. researchgate.netresearchgate.net

Computational studies are also focusing on the stability of 1,3,5-Trioxane and its derivatives. Theoretical calculations have explored the kinetic stability of novel, related cyclic structures, such as 1,3,5-Trioxane-2,4,6-trione (the cyclic trimer of carbon dioxide), providing a basis for predicting the stability of similar trioxane-based compounds. acs.org

The development of accurate predictive models requires robust experimental data for validation. Research continues to generate experimental data on the phase behavior and reaction kinetics of 1,3,5-Trioxane in various systems to support the refinement of these models. acs.orgresearchgate.net

Future work in this area will likely involve integrating advanced machine learning techniques with computational chemistry to build more sophisticated predictive models for 1,3,5-Trioxane's behavior, enabling the design of new reactions and materials with tailored properties.

Featured Recommendations

| Most viewed | ||